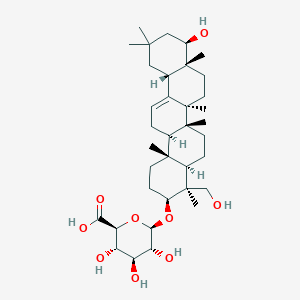

soyasapogenol B 3-O-beta-glucuronide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H58O9/c1-31(2)16-20-19-8-9-22-33(4)12-11-24(44-30-27(41)25(39)26(40)28(45-30)29(42)43)34(5,18-37)21(33)10-13-36(22,7)35(19,6)15-14-32(20,3)23(38)17-31/h8,20-28,30,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21+,22+,23+,24-,25-,26-,27+,28-,30+,32+,33-,34+,35+,36+/m0/s1 |

InChI Key |

NARQRJFIZNOSJV-JIHAXZPOSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C |

Origin of Product |

United States |

A Historical Overview and the Evolution of Triterpene Saponin Glucuronide Research

The scientific journey into the world of soyasaponins began in the early 20th century, with initial investigations focusing on this broad class of compounds found in soybeans. google.com Early research was primarily centered on the isolation and rudimentary characterization of crude saponin (B1150181) mixtures. The development of more sophisticated analytical techniques over the years, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), has been pivotal in separating and identifying individual saponin structures, including their glucuronide conjugates. usda.goviomcworld.com

The recognition of triterpene saponin glucuronides as a distinct and important subclass of saponins (B1172615) marked a significant evolution in the field. Initially, some soyasapogenols were considered artifacts of the hydrolysis process during isolation. google.com However, further research clarified that compounds like soyasapogenol B are true aglycones, and their glycosidic forms, including the glucuronide derivatives, are native constituents of the plant. google.com The understanding of how these molecules are metabolized, particularly the conversion of more complex soyasaponins like soyasaponin I into soyasapogenol B 3-O-beta-glucuronide by human gut microflora, has been a crucial advancement in understanding their bioavailability and biological effects. sciopen.comacs.org This evolution in research has shifted the focus from simple extraction to in-depth analysis of their metabolic fate and the structure-activity relationships of specific glycosides.

Significance in Natural Product Chemistry and Chemical Biology

The importance of soyasapogenol B 3-O-beta-glucuronide in natural product chemistry is multifaceted. Its intricate structure, featuring a pentacyclic triterpenoid (B12794562) aglycone (soyasapogenol B) linked to a glucuronic acid moiety, presents a fascinating challenge for isolation, characterization, and synthesis. nih.gov The study of its biosynthesis provides valuable insights into the enzymatic machinery of plants, particularly the role of specific glycosyltransferases that attach sugar moieties to the triterpenoid backbone. nih.gov

From a chemical biology perspective, this compound serves as a key molecule for understanding the biological activities of dietary saponins (B1172615). Research has shown that the bioactivity of soyasaponins can be significantly influenced by their glycosylation patterns. researchgate.net As a primary metabolite of soyasaponin I, its formation is a critical step in the metabolic pathway that ultimately dictates the physiological effects of consuming soy products. sciopen.comacs.org The diverse biological activities attributed to soyasaponins and their metabolites, including anti-inflammatory and anticarcinogenic properties, underscore the significance of studying these compounds to potentially harness them for therapeutic applications. sciopen.comacs.org

Contemporary Research: Scope and Objectives

Natural Occurrence and Ecological Distribution Patterns

The distribution of this compound and its derivatives is not uniform, varying significantly across plant species, tissues, and developmental stages, and is influenced by external factors.

| Study Focus | Number of Genotypes/Cultivars | Compound Measured | Concentration Range (µmol g⁻¹) | Reference |

|---|---|---|---|---|

| Early Maturing Genotypes | 20 | Total Soyasaponin B | 2.31 - 6.59 | nih.govacs.org |

| Various Cultivars | 46 | Soyasaponin I | 1.86 - 4.53 | cdnsciencepub.com |

| Short-Season Genotypes | 20 | Soyasaponin I | 1.82 - 3.86 | cdnsciencepub.com |

The accumulation of soyasapogenol B and its glycosides is highly regulated within the plant, showing distinct patterns of localization in different tissues and at various growth stages. In soybean seeds, soyasapogenols are primarily concentrated in the embryonic axis (hypocotyl or germ) rather than in the cotyledons or the seed coat. acs.orgusda.govscispace.com The concentration in the axis can be 14-fold greater than in the cotyledons. scispace.com

During seedling development, the distribution shifts. Soyasapogenol B is found in the greatest amounts in the plumule, while the related soyasapogenol A is highest in the radicle (root). acs.orgresearchgate.net The concentration of total soyasaponins also changes as the seed develops and matures. Studies have shown that the total soyasaponin concentration tends to decrease as the soybean seed matures, reaching its lowest point at the final reproductive (R8) stage. acs.orgnih.gov In contrast, seed germination has been observed to increase the accumulation of soyasapogenol B. nih.gov

The biosynthesis and accumulation of soyasaponins are sensitive to environmental conditions and agricultural practices. Genotype and environment are the main determinants of soyasaponin B concentration in soybeans. nih.govacs.org Agronomic factors such as seeding date have a consistent impact; earlier seeding in mid-May has been shown to result in higher concentrations of soyasaponin B compared to later seeding in June. nih.govacs.org

Climatic factors, particularly temperature and precipitation, also play a crucial role, though their effects can be complex and cultivar-specific. cdnsciencepub.com For example, high-temperature stress during the seed-filling stages increased total soyasaponin B concentration by 28% in one cultivar, while high temperatures throughout all growth stages reduced the concentration by 27% in another. nih.govacs.org Studies suggest that a temperature of 20°C appears to be a critical threshold that influences soyasaponin I concentration, with reproductive stages being the most responsive to environmental variables. cdnsciencepub.com

| Factor | Observation | Magnitude of Effect | Reference |

|---|---|---|---|

| Seeding Date | Early seeding (mid-May) resulted in the highest concentrations. | 11% difference between mid-May and late-June seeding. | nih.gov |

| Temperature (during seed filling) | Increased total soyasaponin B in one cultivar. | 28% increase compared to non-stressed control. | nih.govacs.org |

| Temperature (all growth stages) | Reduced total soyasaponin B in another cultivar. | 27% reduction compared to non-stressed control. | nih.govacs.org |

| Temperature Threshold | 20°C identified as a critical temperature influencing accumulation. | Response is cultivar-specific. | cdnsciencepub.com |

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is a multi-step process that begins with the formation of a core triterpenoid structure, followed by a series of specific modification and glycosylation reactions.

The synthesis of triterpenoid saponins (B1172615) originates from the isoprenoid pathway. nih.gov The process begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by oxidosqualene cyclases (OSCs). frontiersin.org In the case of soyasaponins, the specific OSC involved is β-amyrin synthase (bAS), which forms the oleanane-type pentacyclic triterpenoid skeleton, β-amyrin. nih.govnih.gov

This β-amyrin backbone then undergoes a series of oxidative modifications mediated by cytochrome P450-dependent monooxygenases (P450s). frontiersin.org The conversion of β-amyrin to the direct aglycone precursor, soyasapogenol B, involves two key hydroxylation steps. In soybean and Medicago truncatula, the enzymes CYP93E2 and CYP72A61v2 are involved in this transformation, which ultimately leads to the production of soyasapogenol B. mdpi.comnih.gov

Glycosylation is the final and crucial modification step, conferring structural diversity and altering the physicochemical properties of the saponins, such as increasing their water solubility and stability. mdpi.com The formation of this compound is initiated by the transfer of a glucuronic acid moiety from a UDP-glucuronic acid donor to the C-3 hydroxyl group of the soyasapogenol B aglycone. This reaction is catalyzed by a specific UDP-glucuronic acid:soyasapogenol glucuronosyltransferase (UGASGT). researchgate.net More recently, research has identified a cellulose (B213188) synthase-derived glycosyltransferase (CSyGT) as the enzyme responsible for this critical 3-O-glucuronosylation step in legumes. researchgate.netosaka-u.ac.jp

Once this compound (also known as soyasapogenol B monoglucuronide) is formed, it serves as an acceptor molecule for further glycosylation by other UDP-dependent glycosyltransferases (UGTs) to produce more complex soyasaponins. nih.gov For example, in the biosynthesis of soyasaponin I, the enzyme GmSGT2, a soyasapogenol B glucuronide galactosyltransferase, transfers a galactose residue to the initial glucuronic acid. nih.govwikipedia.org Subsequently, another enzyme, UGT91H4 (also known as GmSGT3), adds a rhamnose to the galactose moiety, completing the trisaccharide chain at the C-3 position. mdpi.comnih.govresearchgate.netenzyme-database.org These successive sugar transfer reactions highlight a coordinated enzymatic pathway for the synthesis of diverse soyasaponin structures. nih.gov

Transcriptomic and Proteomic Approaches to Biosynthetic Gene Identification

Identifying the specific genes and enzymes involved in the intricate biosynthesis of this compound and related saponins has been significantly advanced by transcriptomic and proteomic technologies. These approaches allow for a global analysis of gene expression and protein presence, which can be correlated with metabolite profiles to pinpoint candidate genes. nih.gov

Integrated transcriptomic and metabolomic analyses have proven effective in discovering genes related to saponin biosynthetic pathways. nih.gov By comparing the gene expression profiles (transcriptomes) and metabolite accumulations (metabolomes) across different plant tissues or under various conditions, researchers can identify strong correlations between the expression of specific genes and the production of target compounds. nih.gov For instance, in a study on Bupleurum chinense, this integrated approach identified 77 unigenes that were strongly correlated with the accumulation of three specific saikosaponin compounds. nih.gov Similarly, in Astragalus mongholicus, combined transcriptome and metabolome analysis identified differentially expressed genes associated with the synthesis of flavonoids and saponins after physical stress. semanticscholar.org

In legumes, these methods have been applied to understand soyasaponin biosynthesis. In pea (Pisum sativum), the accumulation of soyasaponin Bb was found to be consistent with the increased expression of specific UGT genes, namely PsUGT73P2 and PsUGT91H4. koreascience.krkspbtjpb.org In soybean, molecular analysis of cultivars with different soyasaponin profiles has linked sequence variations and expression levels of genes like CYP72A69 and UGT73F4 to the differential accumulation of soyasaponin Aa and Ab. researchgate.net Co-expression analysis, which identifies genes that are consistently expressed together across various conditions, is another powerful tool used to identify putative transporter genes and other components involved in the soyasaponin pathway. researchgate.net

The following table summarizes key enzyme classes and corresponding genes involved in soyasaponin biosynthesis that have been identified or characterized using molecular and biochemical approaches.

| Enzyme Class | Gene/Enzyme Example | Function in Soyasaponin Biosynthesis | Plant Source |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to β-amyrin. mdpi.com | Glycine max |

| Cytochrome P450 (CYP450) | CYP93E1 | C-24 hydroxylation of β-amyrin. frontiersin.org | Glycine max |

| CYP72A61v2 | C-22 hydroxylation of 24-OH-β-amyrin to form soyasapogenol B. mdpi.com | Medicago truncatula | |

| Glycosyltransferase (UGT) | GmCSyGT1 | Catalyzes the first glycosylation step: 3-O-glucuronosylation of the aglycone. researchgate.net | Glycine max |

| UGT73P2 | Attaches the second sugar (galactose) to the C-3 glucuronic acid. frontiersin.org | Glycine max | |

| UGT91H4 | Attaches the third sugar (rhamnose) to the C-3 sugar chain. frontiersin.org | Glycine max |

Metabolic Engineering Strategies for Enhanced Production in Plants

Metabolic engineering offers promising strategies to enhance the production of valuable triterpenoid saponins, including this compound, in their native plant hosts or through heterologous systems. researchgate.net These approaches aim to overcome the typically low yields of these compounds in plants. researchgate.net

Another approach is the heterologous production of soyasaponins or their aglycones in microbial hosts like Saccharomyces cerevisiae (yeast). nih.gov Yeast provides a robust and easily manipulated platform for producing complex plant natural products. nih.gov Scientists have successfully engineered yeast to produce soyasapogenol B by introducing the necessary biosynthetic genes, including β-amyrin synthase from Glycyrrhiza glabra and soyasapogenol B synthases (CYP450s and their reductase partners) from Medicago truncatula or G. glabra. nih.gov By optimizing the expression of these enzymes and key genes in the yeast's native MVA pathway, production titers of soyasapogenol B have been significantly increased, reaching 8.36 mg/L in a bioreactor. nih.gov

The following table details various metabolic engineering strategies employed to modify triterpenoid saponin production.

| Strategy | Approach | Target | Organism | Outcome |

|---|---|---|---|---|

| Pathway Engineering | RNAi silencing of β-amyrin synthase. | Reduce overall saponin content. | Glycine max (Soybean) | Sapogenol levels reduced to ~25% of wild type. frontiersin.org |

| Heterologous Production | Expression of β-amyrin synthase. | Produce the precursor β-amyrin. | S. cerevisiae (Yeast) | Yield of 17.6 mg/L of β-amyrin. nih.gov |

| Co-expression of β-amyrin synthase, CYP93E3, CYP72A566, and CPR. | Produce soyasapogenol B. | S. cerevisiae (Yeast) | Yield of 8.36 mg/L of soyasapogenol B in a fed-batch fermenter. nih.gov | |

| Precursor Supply Enhancement | Regulating expression of key MVA pathway genes. | Increase β-amyrin precursor pool. | S. cerevisiae (Yeast) | 25-fold increase in β-amyrin production compared to the original strain. nih.gov |

Cutting-Edge Chromatographic Separation Techniques

The isolation and purification of this compound from complex biological matrices or synthetic mixtures necessitate the use of high-resolution chromatographic techniques. While traditional methods have been employed, modern advancements offer superior efficiency and purity.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing adsorptive losses and irreversible sample retention. This makes it particularly suitable for the separation of natural products like saponins and their derivatives.

Although direct applications of HSCCC for the isolation of this compound are not extensively documented, its successful application in the separation of soyasaponins and other triterpenoid glycosides suggests its high potential. For instance, HSCCC has been effectively used to separate soyasaponins from crude soybean extracts. The selection of an appropriate biphasic solvent system is crucial for a successful HSCCC separation. A typical solvent system for separating saponin glycosides might consist of a mixture of n-hexane, ethyl acetate, methanol (B129727), and water in varying ratios. The partition coefficient (K) of the target compound in the chosen solvent system dictates its migration and separation. For this compound, a moderately polar compound, a solvent system would be selected to achieve a K value ideally between 0.5 and 2.0 for optimal resolution.

Table 1: Illustrative HSCCC Solvent Systems for Saponin Separation

| Solvent System Composition (v/v/v/v) | Target Saponin Group | Reference Application |

|---|---|---|

| n-Hexane-Ethyl Acetate-Methanol-Water | Soyasaponins | Separation from crude soybean extract |

| Chloroform-Methanol-Water | Triterpenoid Glycosides | General saponin purification |

| n-Butanol-Acetic Acid-Water | Polar Saponins | Isolation of highly glycosylated saponins |

This table provides examples of solvent systems used for saponin separations and is intended to be illustrative of the types of systems that could be adapted for this compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of compounds to a high degree of purity. nih.gov For this compound, reversed-phase (RP) HPLC is the most common approach.

A study has documented the separation of a mixture containing soyasapogenol B monoglucuronide using reverse-phase low-pressure liquid chromatography (RP-LPLC), a precursor to modern preparative HPLC. nih.gov In this method, a C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724), often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is gradually increased, is generally used to effectively separate compounds with differing polarities. The purification of this compound would involve monitoring the elution profile with a suitable detector, such as an ultraviolet (UV) detector or an evaporative light scattering detector (ELSD), and collecting the corresponding fractions.

Table 2: Typical Preparative RP-HPLC Parameters for Triterpenoid Glycoside Purification

| Parameter | Description |

|---|---|

| Column | C18, 10 µm particle size, 250 x 20 mm i.d. |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm or ELSD |

This table presents a hypothetical set of parameters that could be used for the purification of this compound based on methods for similar compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of complex mixtures, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. mdpi.comnih.gov

While specific applications of SFC for the preparative isolation of this compound are not yet widely reported, its utility in separating various saponins and other natural products has been demonstrated. mdpi.comnih.gov For a compound like this compound, which possesses both a nonpolar triterpenoid backbone and a polar glucuronic acid moiety, SFC could offer unique selectivity. The separation in SFC is influenced by the choice of stationary phase (e.g., silica (B1680970), diol, or amino-bonded phases) and the composition of the mobile phase, which typically includes a polar co-solvent (e.g., methanol, ethanol) mixed with supercritical CO2. The ability to precisely control the density and solvating power of the supercritical fluid by altering pressure and temperature allows for fine-tuning of the separation.

Affinity chromatography is a highly selective purification technique that relies on the specific interaction between a target molecule and a ligand immobilized on a stationary phase. For a glycosylated compound like this compound, lectin affinity chromatography could be a potential, albeit less commonly used, approach. Lectins are proteins that bind specifically to carbohydrate moieties. If a lectin with specific affinity for glucuronic acid is immobilized, it could theoretically be used to selectively capture the target compound from a crude extract. Elution would then be achieved by using a competitive binding sugar or by changing the pH or ionic strength of the buffer. However, the application of this technique for the purification of small molecule glycosides is less common than for glycoproteins. nih.govcreative-proteomics.comunc.edunih.govpsu.edu

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Confirmation

Unequivocal structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

Advanced NMR techniques provide detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

2D-NMR Spectroscopy: A suite of two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound. These experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the proton networks within the soyasapogenol B backbone and the glucuronic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly important for establishing the linkage between the glucuronic acid and the soyasapogenol B aglycone at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule, including the β-linkage of the glucuronic acid.

Table 3: Key HMBC Correlations for Structural Confirmation of this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Structural Information |

|---|---|---|

| H-1' (anomeric proton of glucuronic acid) | C-3 (of soyasapogenol B) | Confirms the attachment site of the sugar moiety |

| H-3 (of soyasapogenol B) | C-1' (anomeric carbon of glucuronic acid) | Further confirms the glycosidic linkage |

| H-5 (of glucuronic acid) | C-6' (carboxyl carbon of glucuronic acid) | Confirms the glucuronic acid structure |

This table illustrates the expected key long-range correlations that would be observed in an HMBC spectrum to confirm the structure.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique for analyzing mixtures and determining the size of molecules in solution. It separates the NMR signals of different components based on their translational diffusion rates. While not a primary tool for de novo structure elucidation, DOSY can be valuable in the purification process to assess the purity of a sample containing this compound. In a DOSY spectrum, all the signals belonging to a single molecular entity will align horizontally, corresponding to the same diffusion coefficient. This can help to identify the presence of impurities that may not be obvious in a standard 1D NMR spectrum. griffith.edu.aucore.ac.uk

Solid-State NMR (ssNMR): Solid-State NMR provides information about the structure and dynamics of molecules in the solid state. This can be particularly useful for studying polymorphism, which is the ability of a compound to exist in different crystalline forms. For this compound, ssNMR could be used to characterize its solid-state conformation and packing, which can be important for its physical properties and bioavailability. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an exact molecular formula, C₃₆H₅₈O₉.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation of this compound typically proceeds through predictable pathways. The initial and most prominent fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety (a neutral loss of 176 Da). This yields a protonated aglycone ion corresponding to soyasapogenol B.

Further fragmentation of the soyasapogenol B backbone is characteristic of oleanane-type triterpenoids. A key fragmentation mechanism is a retro-Diels-Alder (RDA) reaction in the C-ring, which is a common and diagnostic pathway for these structures. nih.gov This process leads to characteristic fragment ions that help confirm the identity of the aglycone.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structure/Fragment |

|---|---|---|---|

| 635.4154 | 459.3838 | 176.0321 | Soyasapogenol B Aglycone [Aglycone+H]⁺ |

| 635.4154 | 441.3732 | 194.0427 | [Aglycone+H - H₂O]⁺ |

| 635.4154 | 234 | - | Retro-Diels-Alder Fragment of Aglycone |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Assignments

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

For triterpenoid saponins, CD spectroscopy is particularly useful for confirming the stereochemical configuration of the aglycone and the anomeric configuration of the glycosidic linkage. The complex polycyclic structure of soyasapogenol B contains multiple chiral centers, giving rise to a characteristic CD spectrum. While specific CD data for this compound is not widely published, analysis of related triterpenoids shows that the sign and magnitude of Cotton effects can be correlated with specific stereochemical features. researchgate.net The application of theoretical calculations, such as time-dependent density functional theory (TD-DFT), to predict CD spectra can further aid in the assignment of the absolute configuration by comparing experimental and computed spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR spectroscopy is effective for identifying key functional groups. The spectrum of this compound would exhibit a broad absorption band for hydroxyl (-OH) groups, a sharp band for the carbon-carbon double bond (C=C) in the oleanane (B1240867) ring, and strong bands corresponding to C-O stretching from the alcohol and glycosidic linkages. The presence of the glucuronic acid moiety is confirmed by the characteristic absorption of a carboxylic acid C=O group.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | O-H | Stretching (Alcohols, Carboxylic acid) |

| ~2930 | C-H | Stretching (Alkyl) |

| ~1730 | C=O | Stretching (Carboxylic acid) |

| ~1650 | C=C | Stretching (Oleanene backbone) |

| ~1075 | C-O | Stretching (Glycosidic linkage) |

Raman spectroscopy offers complementary information. While the Raman effect for saponins can be weak, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the signal, providing a detailed fingerprint of the molecule's vibrational modes.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a molecule. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound to generate an electron density map, from which the precise position of every atom can be determined.

However, the application of X-ray crystallography to triterpenoid saponins is often challenging. These molecules tend to be large, conformationally flexible, and possess amphiphilic properties that hinder the growth of high-quality crystals suitable for diffraction experiments. To date, a single-crystal X-ray structure for this compound has not been reported in the literature. Should suitable crystals be obtained, this method would provide unequivocal proof of the aglycone's stereochemistry and the β-configuration of the glucuronide linkage at the C-3 position.

Chemoenzymatic and Stereoselective Synthetic Approaches

The synthesis of this compound is a complex challenge due to the stereochemically rich aglycone and the need for a specific glycosidic linkage. Chemoenzymatic and total synthesis strategies are employed to overcome these hurdles.

Enzymatic Glycosylation for Specific Glucuronide Linkages

Enzymatic synthesis provides an elegant solution for creating the specific β-glucuronide linkage with high stereoselectivity, avoiding the need for complex protecting group chemistry often required in traditional chemical synthesis. Research has identified a specific enzyme in germinating soybeans responsible for this transformation. nih.gov

A UDP-glucuronic acid:soyasapogenol glucuronosyltransferase (UGASGT) has been isolated and characterized. nih.govqmul.ac.uk This enzyme catalyzes the transfer of a glucuronic acid moiety from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the 3-hydroxyl group of soyasapogenol B. qmul.ac.ukwikipedia.org The reaction is highly specific for both the sugar donor and the triterpene acceptor. nih.gov Studies show the enzyme requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity. wikipedia.org This biocatalytic approach ensures the formation of the desired soyasapogenol B 3-O-beta-D-glucuronide with the correct anomeric stereochemistry. qmul.ac.uk

Total Synthesis Strategies for Structural Proof and Analogue Generation

While a complete total chemical synthesis of this compound is a formidable task that has not been fully reported, strategies focus on two main parts: the synthesis of the soyasapogenol B aglycone and the subsequent stereoselective glycosylation.

The synthesis of the aglycone, soyasapogenol B, can be approached through biosynthetic methods. nih.gov Researchers have successfully engineered Saccharomyces cerevisiae to produce soyasapogenol B by introducing genes for β-amyrin synthase and specific cytochrome P450 enzymes. nih.gov This biotechnological route provides a sustainable source of the complex aglycone.

For the glycosylation step, chemical methods would involve the protection of all but the C-3 hydroxyl group of soyasapogenol B. A protected glucuronic acid donor, activated as a trichloroacetimidate (B1259523) or glycosyl bromide, would then be coupled to the aglycone. This reaction must be carefully controlled to ensure the desired β-linkage is formed. The final step involves the deprotection of the sugar and aglycone moieties to yield the final product. The generation of analogues can be achieved by using different sugar donors or modified soyasapogenol B aglycones in these synthetic schemes.

Semisynthetic Modifications for Structure-Activity Relationship (SAR) Studies

The exploration of this compound's full therapeutic potential and the elucidation of its mechanism of action are intrinsically linked to understanding how its chemical structure correlates with its biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into the pharmacophore of the molecule and guiding the rational design of new, more potent, and selective analogs. While direct semisynthetic modification of this compound is not extensively documented, a significant body of research on the modification of its aglycone, soyasapogenol B, and related glycosides offers valuable insights into the functional role of the glucuronide moiety and other structural features.

Semisynthetic modifications of the parent soyasapogenol B scaffold have been undertaken to probe the importance of various functional groups. These studies have revealed that the biological activity of soyasaponins is highly dependent on the nature of the aglycone and the type and length of the sugar chains attached.

In the context of anticancer activity, research has consistently shown that the aglycone form, soyasapogenol B, is significantly more potent than its glycosylated counterparts, including this compound. nih.govtandfonline.com Studies on HT-29 colon cancer cells have demonstrated that soyasapogenol B can almost completely suppress cell growth, whereas soyasapogenol B monoglucuronide is only marginally bioactive. nih.govtandfonline.com This suggests that the presence of the glucuronic acid moiety at the C-3 position diminishes the anticancer activity, likely due to increased hydrophilicity which may hinder its ability to cross cell membranes and interact with intracellular targets. tandfonline.com

The differential activity of soyasapogenol B and its glucuronide in various biological assays underscores the complexity of its SAR. The glucuronide moiety, while reducing lipophilicity and potentially limiting anticancer efficacy, may play a crucial role in other therapeutic areas like liver protection. These findings highlight the necessity for further targeted semisynthetic modifications of this compound to fully delineate its therapeutic potential and to develop novel derivatives with optimized activity profiles for specific indications.

Interactive Data Table: Comparative Biological Activity of Soyasapogenol B and its Derivatives

| Compound | Biological Activity | Model System | Outcome | Reference |

| Soyasapogenol B | Anticancer | HT-29 colon cancer cells | Almost complete suppression of cell growth | nih.govtandfonline.com |

| This compound | Anticancer | HT-29 colon cancer cells | Marginally bioactive | nih.govtandfonline.com |

| Soyasapogenol B | Hepatoprotective | Immunologically-induced liver injury in rat hepatocytes | Comparable to Soyasaponin I | jst.go.jp |

| This compound | Hepatoprotective | Immunologically-induced liver injury in rat hepatocytes | More effective than Soyasaponin I and Soyasapogenol B | jst.go.jp |

| This compound | Hepatoprotective | t-BuOOH-induced cytotoxicity in HepG2 cells | Most potent hepatoprotective activity | researchgate.net |

| Soyasaponin I | Hepatoprotective | Immunologically-induced liver injury in rat hepatocytes | Less effective than this compound | jst.go.jp |

| Soyasaponin III | Hepatoprotective | Immunologically-induced liver injury in rat hepatocytes | More effective than Soyasaponin I | jst.go.jp |

Metabolic Transformations and Pharmacokinetic Profiling of Soyasapogenol B 3 O Beta Glucuronide in Preclinical Models

Absorption, Distribution, and Excretion (ADE) in In Vivo Animal Models

The intestinal absorption of soyasaponins is generally low. nih.govnih.gov Studies using Caco-2 cell monolayers, an in vitro model for human intestinal epithelium, demonstrate poor permeability of soyasaponins like soyasaponin I and soyasaponin Bb. nih.govresearchgate.net For instance, the apical to basolateral absorption of soyasaponin I is low, with an apparent permeability coefficient (Papp) of 0.9 to 3.6 x 10⁻⁶ cm/s. nih.gov The aglycone form, soyasapogenol B, is absorbed more readily than its glycoside precursors, although its permeability is also modest (Papp of 0.3 to 0.6 x 10⁻⁶ cm/s). nih.govresearchgate.net

The transport of soyasaponin Bb in Caco-2 cells appears to involve passive transport and is also influenced by efflux transporters. globethesis.com In contrast, the uptake of soyasapogenol B by Caco-2 cells occurs in a concentration-dependent manner. nih.gov The glucuronide form is hydrophilic, suggesting that its passive diffusion across the intestinal membrane is limited. nih.gov Its primary fate within the intestine is hydrolysis by microbial enzymes rather than direct absorption. nih.govwhiterose.ac.uk

Following oral administration of soyasaponins to rodent models, the systemic exposure to the parent compounds is minimal. Instead, the aglycone, soyasapogenol B, is detected in plasma, indicating that absorption occurs after microbial hydrolysis in the gut. nih.gov

In a study involving Sprague-Dawley rats given soyasaponin Bb orally, soyasapogenol B was not detected in the plasma, suggesting extensive metabolism or rapid clearance. researchgate.netglobethesis.com However, studies administering soyasapogenol B directly to rats have shown significant systemic absorption and bioavailability. The absolute oral bioavailability of soyasapogenol B in rats was found to be between 60.94% and 69.01%. nih.gov After oral administration, soyasapogenol B was rapidly absorbed, with the maximum plasma concentration (Tmax) reached at approximately 2 hours. nih.govresearchgate.net The peak plasma concentration (Cmax) and the area under the curve (AUC) were proportional to the dose, demonstrating linear absorption kinetics. nih.gov Once absorbed, soyasapogenol B is cleared from the plasma, and it is almost completely metabolized within 24 hours. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Soyasapogenol B in Rats After Oral Administration

| Parameter | Value |

|---|---|

| Bioavailability (F) | 60.94% - 69.01% |

| Time to Peak Concentration (Tmax) | ~2 hours |

| Plasma Elimination Half-life (T₁/₂) | 5.14 - 5.53 hours (intravenous) |

| Absorption Kinetics | Linear, dose-proportional |

Data compiled from studies on the aglycone, soyasapogenol B. nih.gov

The primary route of excretion for soyasaponins and their metabolites is through the feces. nih.gov Following oral administration of soyasaponin Bb to rats, the cumulative excretion of the parent compound was less than 1% in both urine and feces, indicating significant biotransformation. globethesis.com The metabolite soyasapogenol B was not detected in the urine of these rats, but it was found in the feces, with a cumulative fecal excretion of approximately 0.45% over 168 hours. researchgate.netglobethesis.com This confirms that after microbial conversion in the gut, the resulting soyasapogenol B is partly absorbed and systemically metabolized, while the unabsorbed portion is eliminated in the feces. researchgate.net The clearance of soyasapogenol B from the blood is rapid, with a half-life of approximately 5.14 to 5.53 hours following intravenous administration in rats. nih.gov

Biotransformation Pathways and Metabolite Identification in Animal Models and Microbial Systems

The biotransformation of soyasapogenol B 3-O-beta-glucuronide is a multi-step process initiated by gut microbes and completed by hepatic enzymes in the host.

Dietary soyasaponins, such as soyasaponin I, are not absorbed intact but are extensively metabolized by intestinal microflora. nih.govnih.gov The gut microbiota sequentially hydrolyze the sugar moieties attached to the soyasapogenol core. nih.gov

Incubation of soyasaponin I with human fecal microflora has shown that it is first metabolized to soyasaponin III by the removal of a rhamnose unit. biomolther.org A key subsequent step is the formation of this compound through the removal of a galactose unit. biomolther.orgbiomolther.org This glucuronide is an important, albeit transient, intermediate. biomolther.org Gut microbial β-glucuronidases (GUS) are responsible for cleaving the glucuronic acid moiety from the molecule. nih.govtsu.edu This final hydrolysis step releases the aglycone, soyasapogenol B, which is then available for absorption into the systemic circulation. biomolther.orgnih.gov The formation of soyasapogenol B is considered the final step of microbial metabolism in the gut. nih.gov

The metabolic pathway can be summarized as: Soyasaponin I → Soyasaponin III → this compound → Soyasapogenol B biomolther.org

Once soyasapogenol B is absorbed, it undergoes extensive Phase I and Phase II metabolism, primarily in the liver. nih.govresearchgate.net Studies in rats have identified numerous metabolites in bile, indicating significant hepatic biotransformation. researchgate.net

Phase I metabolism of soyasapogenol B involves several types of reactions:

Oxidation

Dehydrogenation

Hydrolysis

Dehydration

Deoxygenation nih.govresearchgate.net

Phase II metabolism results in the conjugation of soyasapogenol B and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov Identified Phase II reactions include:

Sulfation

Phosphorylation

Glucoaldehyde acidification

Conjugation with cysteine nih.govresearchgate.net

These extensive metabolic transformations in the liver ensure that soyasapogenol B is efficiently processed and prepared for elimination from the body. nih.gov The presence of glucuronidated and sulfated conjugates in plasma has been noted, highlighting the importance of Phase II pathways. researchgate.net

Table 2: Identified Metabolic Transformations of Soyasapogenol B in Rat Hepatic Systems

| Metabolic Phase | Reaction Type |

|---|---|

| Phase I | Oxidation, Dehydrogenation, Hydrolysis, Dehydration, Deoxygenation |

| Phase II | Sulfation, Phosphorylation, Glucoaldehyde acidification, Cysteine Conjugation |

Data derived from metabolite profiling in rat bile. nih.govresearchgate.net

Identification and Structural Characterization of Novel Metabolites

The metabolic pathway of soyasaponins, the parent compounds of this compound, is a complex process primarily initiated by intestinal microflora. Ingested soyasaponins are first hydrolyzed to their aglycones, known as sapogenols. invitek.comnih.gov Specifically, soyasaponin I is metabolized to soyasapogenol B, a key intermediate. biomolther.orgiastate.edu This biotransformation can proceed through different pathways. One major route involves the initial hydrolysis of soyasaponin I to soyasaponin III, which is then further metabolized to soyasapogenol B. biomolther.orgiastate.edu

A significant finding in preclinical models is the identification of this compound as a metabolite in this process. biomolther.org Its formation represents a key step in the metabolism of soyasaponin I. Following the generation of soyasapogenol B, it undergoes extensive phase I and phase II metabolic transformations in the liver. nih.govnih.gov

In rat models, up to fifteen different metabolites of soyasapogenol B have been detected in bile. nih.govresearchgate.net These transformations include a variety of reactions. Phase I reactions consist of oxidation, dehydrogenation, hydrolysis, dehydration, and deoxygenation. researchgate.netresearchgate.net Subsequent Phase II reactions involve conjugation pathways such as phosphorylation, sulfation, glucoaldehyde acidification, and conjugation with cysteine. researchgate.netresearchgate.net This array of metabolic products highlights the intricate biochemical fate of soyasapogenol B following its formation in the gut. The structural characterization of these novel metabolites is crucial for understanding the complete metabolic profile and disposition of the parent soyasaponins.

Table 1: Identified Metabolic Transformations of Soyasapogenol B in Rat Models This table is interactive. You can sort and filter the data.

| Phase | Reaction Type |

|---|---|

| Phase I | Oxidation |

| Phase I | Dehydrogenation |

| Phase I | Hydrolysis |

| Phase I | Dehydration |

| Phase I | Deoxygenation |

| Phase II | Phosphorylation |

| Phase II | Sulfation |

| Phase II | Glucoaldehyde Acidification |

| Phase II | Cysteine Conjugation |

Advanced Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of soyasapogenol B and its metabolites, including this compound, in various biological matrices. nih.govbiomolther.orgnih.gov This highly sensitive and specific methodology is essential for elucidating the pharmacokinetic profiles of these compounds in preclinical studies.

In studies involving rats, ultra-performance liquid chromatography coupled with quadrupole-time-of-flight-mass spectrometry (UPLC-Q/TOF-MS/MS) has been effectively utilized to identify and quantify metabolites in plasma, bile, urine, and feces. nih.govnih.govnih.gov The methodology relies on the precise separation of analytes by the liquid chromatography system, followed by their ionization and detection by the mass spectrometer.

The structural elucidation of metabolites is achieved by analyzing their specific mass-to-charge ratios (m/z) and fragmentation patterns. researchgate.net For instance, soyasapogenol B has a characteristic excimer ion peak [M+H]+ at m/z 459.2299, with main fragment ions observed at m/z 163.1106, 283.2627, 401.2284, and 429.3716. nih.govresearchgate.net The identification of this compound is confirmed by its distinct mass spectral data, showing a peak at m/z 633 [M-rha-gal-H]−. biomolther.org This level of detail allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of the parent compounds and their various metabolic products.

Immunoassay Development for High-Throughput Screening in Animal Samples

The development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offers a potential avenue for high-throughput screening of specific analytes in large numbers of animal samples. Currently, commercially available ELISA kits for soy are designed to detect soy flour proteins or total soy proteins, which are often used to identify soy allergens in food products. invitek.comvfu.czneogen.com These assays utilize polyclonal or monoclonal antibodies that bind to specific protein components of soy. invitek.com

However, there is limited specific information available on the development of immunoassays targeted directly at soyasapogenol B or its glucuronide metabolite for pharmacokinetic studies. The development of such an assay would require the production of specific antibodies that can recognize the small, non-protein structure of this compound. This process involves synthesizing a stable conjugate of the target molecule (hapten) with a carrier protein to elicit an immune response and generate the necessary antibodies. While feasible, this represents a significant undertaking in assay development. If successfully developed, a specific immunoassay could provide a cost-effective and rapid method for screening large batches of preclinical samples, complementing the more detailed but lower-throughput analysis provided by LC-MS/MS.

Radiotracer Studies for Metabolic Mapping

Radiotracer studies are a powerful tool for metabolic mapping, providing a comprehensive picture of the in vivo fate of a compound. This methodology involves labeling the molecule of interest, in this case, soyasapogenol B, with a radioactive isotope such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The labeled compound is then administered to preclinical models, and its journey through the body is tracked by detecting the radioactivity in various tissues, fluids, and excreta over time.

This technique allows for a complete mass balance study, ensuring that all administered radioactivity is accounted for, thereby providing a full profile of the compound's absorption, distribution, metabolism, and excretion. Analysis of radioactive signals in different biological samples can reveal the presence of the parent compound and all of its metabolites, without the need for prior knowledge of their structures. Techniques like radio-thin-layer chromatography (radio-TLC) or radio-HPLC are used to separate and quantify the parent drug and its radiolabeled metabolites. mdpi.com

While this methodology is highly effective for metabolic pathway elucidation, specific studies detailing the use of radiolabeled soyasapogenol B or this compound in preclinical models are not extensively documented in the reviewed literature. The application of this technique would be invaluable in confirming the metabolic pathways suggested by LC-MS/MS data and in discovering any previously unidentified metabolites, thus providing a definitive map of the metabolic fate of this compound.

Mechanistic Elucidation of Biological Activities of Soyasapogenol B 3 O Beta Glucuronide in in Vitro and Animal Models

Anti-inflammatory and Immunomodulatory Mechanisms

The anti-inflammatory and immunomodulatory properties of soyasaponins and their metabolites are well-documented, operating through the regulation of inflammatory mediators and key signaling cascades.

Research on related soy compounds demonstrates significant inhibition of pro-inflammatory molecules. Crude soyasaponin extracts and purified soyasaponins have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. plos.org Specifically, soyasaponin I-αa, a precursor, has been found to downregulate the expression of iNOS and COX-2 enzymes and to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Given that soyasapogenol B 3-O-beta-glucuronide is a direct metabolite, it is plausible that it contributes to these effects, albeit potentially to a lesser degree than the aglycone soyasapogenol B.

Table 1: Effect of Related Soyasaponins on Pro-inflammatory Markers

| Compound | Model System | Marker Inhibited | Reference |

| Soyasaponins (A1, A2, I) | LPS-stimulated macrophages | Prostaglandin E2 (PGE2), COX-2 | plos.org |

| Soyasaponin I-αa | LPS-stimulated RAW 264.7 macrophages | iNOS, COX-2, TNF-α, IL-1β | nih.gov |

| Soyasapogenol B | THP-1 human monocytic leukemia cells | TNF-α-induced ICAM-1 | acs.org |

The anti-inflammatory actions of soyasaponins are closely linked to their ability to modulate critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. Studies have shown that soyasaponins can prevent the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking NF-κB's activation and translocation to the nucleus. plos.org This inhibition of the NF-κB pathway is a key mechanism for the downregulation of inflammatory genes, including those for iNOS and COX-2. plos.org

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also modulated. Soyasaponin I-αa's anti-inflammatory effects have been shown to be mediated through the phosphorylation of p38 and JNK proteins, which are components of the MAPK cascade. nih.gov Furthermore, soyasapogenol B has been observed to increase the phosphorylation of JNK without affecting ERK1/2 and p38 in pre-osteoblast cells, indicating a specific interaction with MAPK pathways. nih.gov The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another crucial regulator of inflammation, is a known target for various natural compounds, though its direct modulation by this compound has not been explicitly detailed. nih.govnih.govresearchgate.net

Table 2: Modulation of Signaling Pathways by Related Soy Compounds

| Compound/Extract | Pathway Modulated | Key Effect | Model System | Reference |

| Soyasaponins (A1, A2, I) | PI3K/Akt/NF-κB | Blunted LPS-induced activation | Macrophages | plos.org |

| Soyasaponin I-αa | MAPK | Mediated via p38 and JNK phosphorylation | RAW 264.7 macrophages | nih.gov |

| Soyasapogenol B | MAPK | Increased phosphorylation of JNK | MC3T3-E1 pre-osteoblasts | nih.gov |

The immunomodulatory effects of soyasapogenol B and its precursors extend to influencing immune cell behavior. For instance, soyasapogenols B and C have demonstrated strong inhibitory activities on the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) in THP-1 human monocytic leukemia cells. acs.org ICAM-1 is crucial for the adhesion and migration of immune cells to sites of inflammation. By inhibiting its expression, these compounds can temper the inflammatory response. In other studies, soyasapogenol B has been shown to enhance the differentiation of pre-osteoblasts, suggesting it can influence cell fate and function, a key aspect of immunomodulation. nih.gov

Antioxidant and Redox Homeostasis Mechanisms

While direct studies on this compound are not available, the broader class of soyasaponins and soyasapogenols possesses antioxidant activity. researchgate.net They are capable of scavenging reactive oxygen species (ROS). plos.org This activity is crucial as ROS can act as signaling molecules that activate pro-inflammatory pathways like NF-κB. By reducing the intracellular levels of ROS, these compounds can indirectly suppress inflammation. plos.org

Beyond direct scavenging, soyasaponins have been shown to enhance the body's own antioxidant defenses. Research has demonstrated that soyasaponins (A1, A2, and I) can elevate the activity of superoxide (B77818) dismutase (SOD) and increase the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG). plos.org SOD, catalase, and glutathione peroxidase (GSH-Px) are critical enzymes that neutralize harmful ROS. nih.govnih.gov By upregulating these endogenous systems, soyasaponins and their metabolites can provide sustained protection against oxidative stress.

Protection against Oxidative Stress-Induced Cellular Damage

This compound, a significant metabolite of soyasaponins, has demonstrated notable protective effects against cellular damage induced by oxidative stress. In vitro studies using human-liver-derived HepG2 cells have elucidated the compound's potent hepatoprotective activity. When these cells were exposed to tert-butyl hydroperoxide (t-BuOOH), a well-established inducer of oxidative stress and lipid peroxidation, this compound exhibited the most powerful protective effect among related compounds, including its own aglycone, soyasapogenol B. jst.go.jpnih.gov

The research highlighted that the presence of the glucuronide moiety is crucial for this enhanced activity. jst.go.jpnih.gov While soyasapogenol B itself showed protective capabilities, its monoglucuronide conjugate was significantly more effective at mitigating the cytotoxic effects of t-BuOOH. jst.go.jpnih.gov In contrast, the parent glycoside, soyasaponin I, was found to actually increase the toxicity of t-BuOOH under the same experimental conditions. jst.go.jpnih.gov This underscores the importance of metabolic transformation of soyasaponins by intestinal microflora into more bioactive forms like this compound.

The mechanism of this protection is believed to be linked to the antioxidant properties inherent in soyasapogenols and their metabolites. researchgate.net These compounds are recognized for their roles in combating oxidative stress-related disorders. researchgate.net The protective action of this compound in HepG2 cells suggests its potential to neutralize reactive oxygen species (ROS) and inhibit the cascade of events leading to lipid peroxidation and subsequent cell death. jst.go.jpnih.govnih.govresearchgate.net

| Compound | Observed Activity | Relative Potency |

|---|---|---|

| This compound (Monoglucuronide) | Potent hepatoprotective activity | Most Potent |

| Soyasapogenol B | Hepatoprotective activity | Potent |

| Soyasaponin III | Weakly protective | Weak |

| Soyasaponin I | Increased toxicity of t-BuOOH | Detrimental |

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

The anticancer activities of soyasaponin metabolites, including soyasapogenol B and its glucuronide, have been a subject of intensive research. researchgate.netacs.org Studies indicate that the bioactivity of these compounds against cancer cells increases with their lipophilicity, with the aglycones being more potent than their glycoside precursors. nih.gov this compound is considered a marginally bioactive intermediate in this context, as the colonic microflora can further hydrolyze it to the highly active soyasapogenol B. nih.gov

Soyasapogenol B has been shown to effectively suppress the growth of cancer cells by inducing cell cycle arrest. nih.gov In studies on human laryngeal carcinoma cell lines (HeP-2 and TU212), soyasapogenol B was found to cause an arrest in the G0/G1 phase of the cell cycle. nih.gov This halt in cell cycle progression prevents cancer cells from proliferating. While direct studies on this compound are limited, research on the closely related soyasapogenol A provides mechanistic insights. Soyasapogenol A targets the Collaborator of ARF (CARF) protein, which leads to the transcriptional upregulation of p21WAF1, a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov This, in turn, causes a downregulation of key cell cycle proteins like CDK2, CDK4, Cyclin A, and Cyclin D1, resulting in cell cycle arrest. nih.gov Given the structural similarity, it is plausible that soyasapogenol B and its metabolites employ similar mechanisms.

A primary mechanism for the antiproliferative effects of soyasapogenol B is the induction of apoptosis, or programmed cell death. nih.gov Research has demonstrated that soyasapogenol B triggers caspase-dependent apoptosis in various cancer cell lines, including clear cell renal cell carcinoma and laryngeal carcinoma. nih.govresearchgate.net

The process involves key markers of apoptosis, such as the cleavage of caspase-3 and Poly(ADP-ribose) polymerase (PARP). researchgate.net The activation of caspases is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov Studies on saponins (B1172615) indicate they can influence both pathways. nih.gov For instance, soyasapogenol B can promote the cleavage of caspase-3, a common executioner caspase for both pathways. researchgate.net Furthermore, research on soyasapogenol A has shown it can cause the downregulation of pATR-Chk1 signaling, which is linked to the intrinsic apoptotic pathway. nih.gov The induction of apoptosis by soyasapogenol B in Hep-G2 cells has also been confirmed through flow cytometry analysis, which shows a significant buildup of cells in the sub-G1 phase, a hallmark of apoptosis. nih.gov

Soyasapogenol B and its related compounds exert their anticancer effects by modulating critical signaling pathways that govern cell growth, proliferation, and survival. One key target is the Protein Kinase C (PKC) pathway. In Caco-2 human colon cancer cells, treatment with soyasapogenol B significantly reduced PKC activity in a dose-dependent manner. researchgate.net PKC is a family of enzymes often implicated in promoting cancer cell proliferation and survival, and its inhibition is a valid therapeutic strategy.

Furthermore, as with cell cycle arrest, the mechanisms elucidated for soyasapogenol A offer valuable insights. The targeting of CARF by soyasapogenol A represents a modulation of a tumor suppressor pathway, as CARF is involved in regulating p53. nih.gov Additionally, soyasapogenol A has been found to inactivate β-catenin/Vimentin/hnRNPK-mediated epithelial-mesenchymal transition (EMT) signaling, a crucial pathway for cancer cell migration and invasion. nih.gov These findings suggest that soyasapogenols can interfere with multiple oncogenic signaling cascades.

Other Emerging Biological Activities and Underlying Molecular Mechanisms

Saponins and their metabolites are increasingly recognized for their beneficial effects on metabolic health, including lipid metabolism and glucose regulation. mdpi.com While direct evidence for this compound is still emerging, studies on soyasaponins and their aglycones in animal models provide strong evidence for these activities.

Oral administration of soyasaponins to mice fed a high-fat diet resulted in a significant reduction in body weight and adipose tissue weight. nih.gov Mechanistically, soyasaponins were shown to suppress lipogenesis by reducing the expression of key regulatory genes like sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) in the liver and adipose tissue. nih.gov This leads to a decrease in triacylglycerol accumulation in the liver, highlighting a preventive effect against hepatic steatosis. nih.gov In vitro, soyasapogenol B significantly decreased lipid droplet formation in adipocytes. nih.gov

Some studies suggest that soyasaponins contribute to improving lipid metabolism and regulating glucose homeostasis. nih.gov The proposed mechanisms include the ability of saponins to interact with bile acids, forming large mixed micelles that increase their fecal excretion. cambridge.org This process can lead to a reduction in serum cholesterol levels. cambridge.orgresearchgate.net It is understood that soyasaponins are often metabolized by gut microbiota into their aglycone forms, like soyasapogenol B, which are then absorbed and exert their biological effects. nih.gov

| Compound/Extract | Model | Observed Effect | Underlying Mechanism |

|---|---|---|---|

| Soyasaponin | High-fat diet-fed mice | Reduced body weight and adipose tissue; Reduced hepatic triacylglycerol accumulation. nih.gov | Suppression of SREBP-1c and FAS mRNA levels. nih.gov |

| Soyasapogenol B | 3T3-L1 Adipocytes | Decreased lipid droplets. nih.gov | Suppression of adipocyte differentiation. nih.gov |

| Soya saponin (B1150181) | Laying hens | Reduced serum total cholesterol. nih.gov | Improved lipid metabolism. nih.gov |

Neuroprotective and Neurotrophic Effects in Cellular and Animal Models

While direct studies on the neuroprotective and neurotrophic effects of this compound are limited, research on related soy saponins and its aglycone, soyasapogenol B, suggests potential neurological benefits. Soyasaponins, the parent compounds from which soyasapogenol B and its glucuronide are derived, have demonstrated neuroprotective properties. For instance, soyasaponins Ab and Bb have been noted for their anti-inflammatory and neuroprotective effects.

Soyasapogenol B, the direct precursor to the glucuronide, has been associated with anti-neurodegenerative activities. researchgate.net Terpenoids, the broader class of compounds to which soyasapogenol B belongs, are known to exert various effects on the central nervous system. Some terpenoids have shown the ability to modulate neurotransmitter systems, such as the GABAergic and dopaminergic systems, and possess antioxidant and anti-inflammatory properties that can be neuroprotective. nih.gov For example, certain terpenoids have been found to protect the blood-brain barrier and reduce brain edema in animal models. nih.gov

Modulation of Specific Enzymes, Receptors, and Ion Channels

The glucuronidation of soyasapogenol B at the 3-O-beta position appears to be a critical structural feature for specific biological activities, particularly in enzyme modulation.

Enzyme Modulation

A key finding is the role of the 3-O-beta-D-glucopyranosiduronic moiety in the inhibition of renin, a crucial enzyme in the renin-angiotensin system that regulates blood pressure. researchgate.netresearchgate.netnih.gov Studies have shown that while soyasapogenol B itself does not inhibit renin, its glucuronide-containing precursors, such as soyasaponin I and II, are effective inhibitors. researchgate.netresearchgate.netnih.gov This indicates that the glucuronide group is essential for this inhibitory activity. researchgate.netresearchgate.netnih.gov

In the context of microbial enzymes, soyasaponins have been found to inhibit β-lactamases, including the New Delhi metallo-β-lactamase 1 (NDM-1). nih.gov While soyasapogenol B showed weak inhibitory effects, this suggests that the saponin structure, which includes the glucuronide moiety in its metabolic pathway, may play a role in modulating the activity of bacterial enzymes. nih.gov

Receptor and Ion Channel Modulation

Direct evidence for the modulation of specific receptors and ion channels by this compound is not yet available. However, the parent compound, soyasapogenol B, and other related terpenoids have been shown to interact with various channels and receptors.

Terpenoids, in general, have been reported to modulate the activity of ion channels, including voltage-gated potassium, sodium, and calcium channels. nih.govnih.govmdpi.comnih.govmdpi.comjhu.edumdpi.comscbt.comnih.govnih.gov For example, some phenylpropanoids, a class of compounds with structural similarities to parts of the soyasapogenol molecule, have been shown to inhibit voltage-gated sodium channels in sensory neurons, which may contribute to their analgesic effects. mdpi.com Flavonoids, another class of compounds found in soy, are known modulators of potassium channels. mdpi.com

Given the diverse ways in which terpenoids can interact with the complex machinery of cellular signaling, it is conceivable that this compound could also modulate the activity of certain receptors or ion channels. Future research should explore these potential interactions to fully understand the bioactivity of this compound.

Anti-microbial and Anti-viral Properties

Research has indicated that soyasaponins and their metabolites, including soyasapogenol B, possess notable anti-microbial and anti-viral properties. nih.gov

Anti-viral Properties

Soyasapogenol B has demonstrated significant anti-viral activity against the influenza virus. lidsen.comlidsen.com The proposed mechanism of action is the inhibition of the virus's entry into host cells. lidsen.comlidsen.com Specifically, soyasapogenol B appears to prevent the adsorption of the virus to the cell surface, a critical first step in the infection process. lidsen.comlidsen.com This effect was observed to be concentration-dependent. lidsen.comlidsen.com

| Virus | Compound | Mechanism of Action | Model |

| Influenza A/PR/8/34 | Soyasapogenol B | Inhibition of viral adsorption to host cells | In vitro (MDCK cells) |

Anti-microbial Properties

The broader family of soyasaponins has been reported to have anti-microbial activities. researchgate.net While specific studies on the antibacterial and antifungal properties of this compound are scarce, related compounds have shown activity. For example, crude soy saponins have been observed to have a synergistic effect with β-lactam antibiotics against β-lactamase-producing Staphylococcus aureus. nih.gov This is thought to be due to the inhibition of β-lactamase activity. nih.gov Soyasapogenol B itself showed a weak inhibitory effect on this enzyme. nih.gov

Some fungi have been shown to be capable of transforming soy saponins into soyasapogenol B, suggesting an interaction between these compounds and fungal metabolic processes. researchgate.net The antifungal activity of related acylhydroquinones has been demonstrated against various Candida and filamentous fungi strains, with some compounds showing efficacy comparable to standard antifungal drugs. mdpi.com

These findings suggest that soyasapogenol B and its glucuronide could contribute to the defense against certain viral and microbial pathogens. Further investigation is needed to determine the specific spectrum of activity and the mechanisms involved for this compound.

Analytical Chemistry Methodologies for Quantification and Quality Control of Soyasapogenol B 3 O Beta Glucuronide in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of soyasaponins, including soyasapogenol B 3-O-beta-glucuronide. nih.gov Method development involves optimizing stationary phases, mobile phases, and detector settings to achieve adequate resolution and sensitivity for these structurally similar and often co-eluting compounds.

Reversed-Phase, Normal-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC)

Reversed-Phase (RP) Chromatography: This is the most prevalent HPLC mode for the analysis of soyasaponins. nih.gov RP-HPLC typically employs a nonpolar stationary phase, such as C18 (ODS), and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). iastate.edu Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate the various soyasaponins within a single run. iastate.edu For instance, a gradient system with 0.05% trifluoroacetic acid in water (solvent A) and acetonitrile (solvent B) has been successfully used on a C18 column to resolve multiple group B soyasaponins. iastate.edu

Normal-Phase (NP) Chromatography: While less common for soyasaponin analysis, NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This technique can offer alternative selectivity for highly polar or isomeric compounds that are difficult to separate by RP-HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating polar compounds. It uses a polar stationary phase, like an amide-bonded silica (B1680970) column, with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. semanticscholar.org This technique has been successfully applied to the rapid quantification of soyasaponins in complex matrices like soybean-based yoghurt alternatives, providing good retention and high-resolution peaks. semanticscholar.org A key advantage of HILIC is the use of mobile phases with high organic content, which can enhance ionization efficiency when coupled with mass spectrometry. semanticscholar.org

Detector Applications (UV-Vis, Diode Array, Evaporative Light Scattering, Refractive Index)

The choice of detector is crucial for the sensitive and accurate quantification of this compound, especially as soyasaponins generally lack a strong chromophore. semanticscholar.org

UV-Vis and Photodiode Array (PDA) Detectors: These are the most common detectors used in HPLC analysis. nih.gov Most soyasaponins exhibit weak UV absorbance at low wavelengths, typically around 205 nm. nih.govnih.gov While this allows for quantification, the low wavelength can lead to low detection sensitivity and potential interference from other compounds in the sample matrix. iastate.edu PDA detectors offer an advantage by collecting entire UV spectra at each point in the chromatogram, which aids in peak identification and purity assessment. iastate.edu

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for compounds with no or weak UV chromophores, such as soyasaponins. nih.govresearchgate.net The detector response is related to the mass of the analyte rather than its molar absorptivity. ELSD has been successfully developed and validated for the determination of various natural forms of group B soyasaponins. researchgate.net

Refractive Index (RI) Detector: The RI detector is another universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. However, it is generally less sensitive than ELSD and is highly susceptible to temperature and pressure fluctuations. It is also incompatible with gradient elution, limiting its application for complex soyasaponin mixtures.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Validation of the analytical method is essential to ensure that the results are reliable and reproducible. Key validation parameters are defined by international guidelines.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by achieving good chromatographic resolution between different soyasaponins and potential interfering peaks from the sample matrix. iastate.edu

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area against the concentration of standard solutions, and a correlation coefficient (r²) greater than 0.99 is generally considered acceptable. semanticscholar.org

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For soyasaponins, recovery rates between 81% and 101% have been reported. semanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For soyasaponin analysis, within-day and between-day coefficients of variation of less than 9.8% and 14.3%, respectively, have been achieved. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For group B soyasaponins, LOQs in soy products have been reported in the range of 0.11-4.86 µmol/g. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Soyasaponin B Analysis | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 | semanticscholar.org |

| Accuracy (Recovery %) | Typically 80-120% | 81% - 101% | semanticscholar.org |

| Intra-day Precision (RSD %) | < 15% | < 9.8% | nih.gov |

| Inter-day Precision (RSD %) | < 15% | < 14.3% | nih.gov |

| Limit of Quantification (LOQ) | Method Dependent | 0.11 - 4.86 µmol/g | nih.gov |

Advanced Mass Spectrometry for Quantitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unparalleled selectivity and sensitivity for the analysis of this compound. nih.govnih.gov It offers structural information based on mass-to-charge ratios (m/z) and fragmentation patterns, which is invaluable for both targeted quantification and broader profiling of related compounds in complex samples. nih.govnih.gov Negative electrospray ionization (ESI) mode is often preferred for soyasaponins as they contain a glucuronic acid moiety, which is readily deprotonated to form [M-H]⁻ ions. masonaco.orgnih.gov

Triple Quadrupole (QqQ) LC-MS/MS for Targeted Quantification

Triple quadrupole mass spectrometry is the gold standard for targeted quantitative analysis due to its high sensitivity and specificity. researchgate.net This technique operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the [M-H]⁻ ion of this compound), the second quadrupole (Q2) serves as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific product ion for detection. researchgate.net

This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and allowing for accurate quantification even at very low concentrations. researchgate.net HPLC-MS/MS methods using QqQ have been developed for the routine analysis of soyasaponins in various soy foods. nih.gov For example, a method was developed to measure soyasapogenol B after acid hydrolysis of soyasaponin extracts, demonstrating the utility of this approach for quantifying total soyasaponin content. nih.gov

| Compound Class | Instrument | Ionization Mode | Scan Mode | Application | Reference |

|---|---|---|---|---|---|

| Group B Soyasaponins | Triple Quadrupole (QqQ) | Negative ESI | MRM | Targeted Quantification | researchgate.netnih.gov |

| Soyasaponin I | Triple Quadrupole (QqQ) | Negative ESI | MRM (m/z 941 → 615) | Quantification in Soybean | researchgate.net |

High-Resolution Accurate Mass (HRAM) MS for Untargeted Profiling

High-resolution accurate mass (HRAM) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements (typically < 5 ppm error). nih.govmasonaco.org This capability allows for the determination of elemental compositions and the confident identification of unknown compounds in a sample, a process known as untargeted profiling.

Isotope Dilution Mass Spectrometry for Absolute Quantification